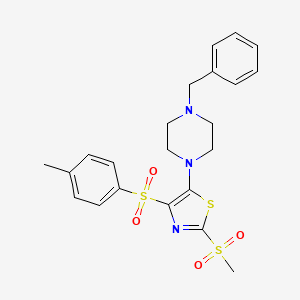

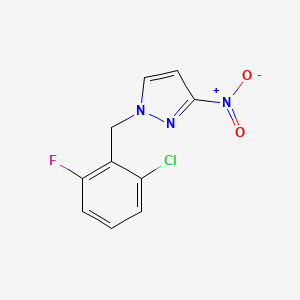

![molecular formula C16H12N4O3S2 B2525995 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034322-99-9](/img/structure/B2525995.png)

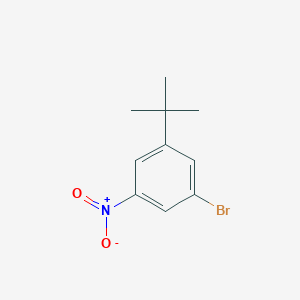

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer agent. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that have been synthesized and evaluated for their biological activities, particularly as anticancer and enzyme inhibition agents .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic building blocks such as amines, carboxylates, and various heterocyclic rings. For example, the synthesis of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives involves a reaction between 2-aminobenzothiazole, benzaldehyde, and ethyl acetoacetate, catalyzed by TBAHS, followed by amide formation with secondary amines . Similarly, the synthesis of 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides includes cyclocondensation, ester hydrolysis, and amidation steps . These methods could provide a framework for the synthesis of the compound , suggesting a possible route involving the formation of the thieno[3,2-d]pyrimidin ring system followed by subsequent functionalization to introduce the benzo[d]thiazole-6-carboxamide moiety.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that are known to interact with biological targets. The presence of amide groups and sulfur atoms in the structure may contribute to the binding affinity and specificity towards certain enzymes or receptors. The thieno[3,2-d]pyrimidin and benzo[d]thiazole rings are likely to influence the compound's electronic properties and its ability to form hydrogen bonds and other non-covalent interactions with biological macromolecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. For instance, amide groups can participate in hydrogen bonding and can be targets for hydrolysis under certain conditions. The heterocyclic rings may undergo electrophilic substitution reactions or act as ligands in coordination complexes. The synthesis papers suggest that the thiol group in benzylthiol or thiophenols can react with amino groups to form new heterocyclic structures, indicating potential reactivity pathways for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. They are likely to be solid at room temperature and may exhibit varying solubility in organic solvents and water, depending on the substituents and the overall polarity of the molecule. The presence of heteroatoms and conjugated systems within the rings could affect the compound's UV-Vis absorption and fluorescence properties, making them potentially useful for imaging or as probes in biological systems. The biological evaluation of similar compounds has shown that small structural changes can significantly impact their cytotoxicity against cancer cell lines, indicating the importance of fine-tuning the physical and chemical properties for desired biological activities .

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

- Research into the synthesis and properties of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) frameworks has revealed a broad spectrum of spectroscopic properties, structures, magnetic properties, and electrochemical activities. These findings underscore the potential for developing novel analogues with enhanced properties for various applications in material science and biology (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

- Pyrimidine derivatives, including those similar to the query compound, have been identified as crucial for creating exquisite sensing materials. These derivatives exhibit a range of biological and medicinal applications, demonstrating their versatility and importance in the development of new therapeutic agents and diagnostic tools (Jindal & Kaur, 2021).

Potential Therapeutic Uses

- Functional chemical groups, including those found in heterocycles with nitrogen (N), sulfur (S), and oxygen (O), have been explored for their potential CNS activities. The study of these compounds contributes to the identification of lead molecules for synthesizing new drugs with CNS activity (Saganuwan, 2017).

Optoelectronic and Material Science

- The integration of quinazoline and pyrimidine moieties into π-extended conjugated systems has proven beneficial for creating novel optoelectronic materials. This research provides a foundation for developing materials with applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mécanisme D'action

Target of Action

The primary target of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is Purine Nucleoside Phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a biochemical pathway that recycles purine nucleotides.

Mode of Action

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide acts as a competitive inhibitor of PNP . It binds to the active site of the enzyme, preventing the binding of the natural substrate and thus inhibiting the enzyme’s activity.

Biochemical Pathways

By inhibiting PNP, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide disrupts the purine salvage pathway . This disruption can lead to a decrease in the levels of purine nucleotides, which are essential for DNA and RNA synthesis.

Result of Action

The inhibition of PNP by N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can lead to selective cytotoxicity to certain cells . For example, it has been found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3S2/c21-14(9-1-2-10-12(7-9)25-8-18-10)17-4-5-20-15(22)13-11(3-6-24-13)19-16(20)23/h1-3,6-8H,4-5H2,(H,17,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGMGMGHSZVUAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

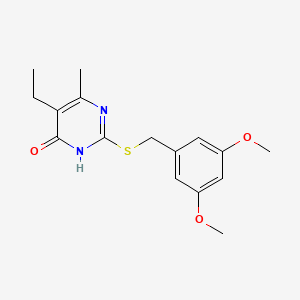

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2525915.png)

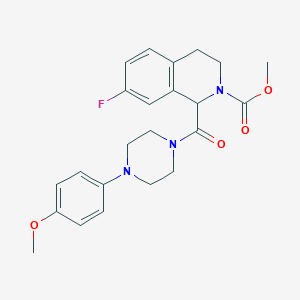

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

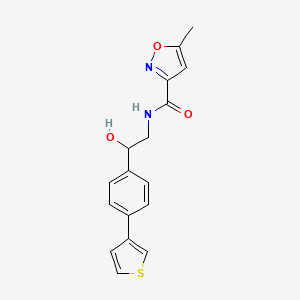

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2525924.png)

![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)